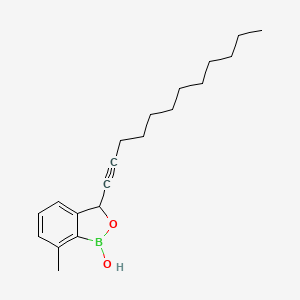![molecular formula C19H20N4O3 B14202918 4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro- CAS No. 834881-82-2](/img/structure/B14202918.png)
4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a diethylamino group, a nitro group, and a quinazolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The diethylamino group is introduced via amination reactions, often using diethylamine and suitable catalysts.
Cyclization: The formation of the quinazolinone core is achieved through cyclization reactions, which may involve the use of formamide or other suitable reagents.
Industrial Production Methods
In an industrial setting, the production of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, using oxidizing agents like potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Substitution: Introduction of various substituents such as halogens, alkyl groups, or other functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can facilitate binding to active sites, while the nitro group may participate in redox reactions. The quinazolinone core provides structural stability and contributes to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Diethylamino)phenol: Shares the diethylamino group but lacks the quinazolinone core.
2-Methyl-6-nitroquinazolin-4(3H)-one: Similar quinazolinone structure but without the diethylamino group.
4-Nitroquinazoline: Contains the nitro group and quinazoline core but lacks the diethylamino and methyl groups.
Uniqueness
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one is unique due to the combination of its functional groups and the quinazolinone core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
834881-82-2 |
|---|---|
Molekularformel |
C19H20N4O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
3-[3-(diethylamino)phenyl]-2-methyl-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C19H20N4O3/c1-4-21(5-2)14-7-6-8-15(11-14)22-13(3)20-18-10-9-16(23(25)26)12-17(18)19(22)24/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
UQSONFQAXMGQIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)



![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)


![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)

![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)
